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molecular formula C12H9ClN6 B8336993 [1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine

[1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine

Cat. No. B8336993
M. Wt: 272.69 g/mol
InChI Key: KOBHHIBDIYRPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07226920B2

Procedure details

A suspension of phenylaminotriazole (3.12 mmol), 4,6-dichloropyrimidine (4.1 mmol, 1.3 equivalents) and triethylamine (4.7 mmol, 1.5 equivalents) in acetonitrile (20 ml) was stirred at reflux for eighteen hours. The reaction mixture was partitioned between ethyl acetate and brine. A white precipitate formed and was removed by filtration to afford the the title compound which was used without purification in the next step. LC-MS: [MH+] 274.
Quantity
3.12 mmol
Type
reactant
Reaction Step One
Quantity
4.1 mmol
Type
reactant
Reaction Step One
Quantity
4.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[N:9]=[N:10]NC=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:14]1[CH:19]=[C:18]([Cl:20])[N:17]=[CH:16][N:15]=1.[CH2:21]([N:23](CC)CC)C>C(#N)C>[Cl:20][C:18]1[N:17]=[CH:16][N:15]=[C:14]([N:10]2[CH:21]=[N:23][C:8]([NH:7][C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[N:9]2)[CH:19]=1

Inputs

Step One
Name
Quantity
3.12 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)NC=1N=NNC1
Name
Quantity
4.1 mmol
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
4.7 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for eighteen hours
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and brine
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)N1N=C(N=C1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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